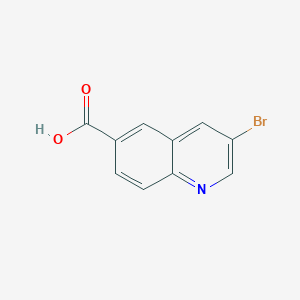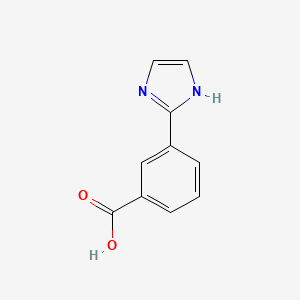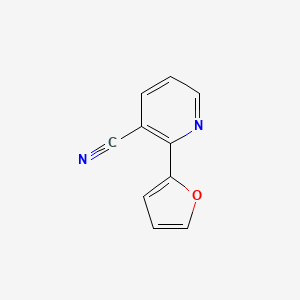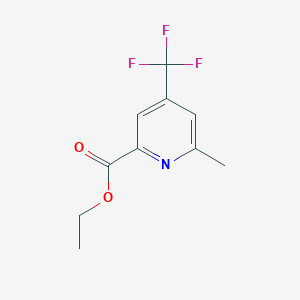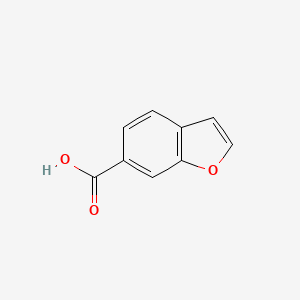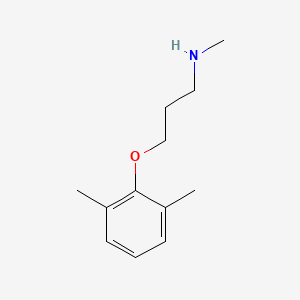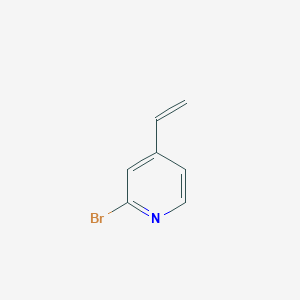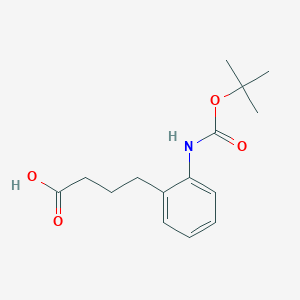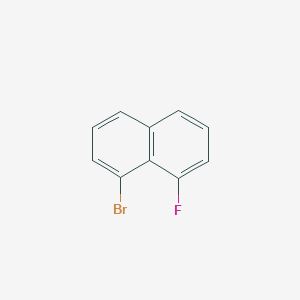
1-Bromo-8-fluoronaphthalene
Übersicht
Beschreibung
1-Bromo-8-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a fluorine atom at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-8-fluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of 8-fluoronaphthalene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction parameters to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-8-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-fluoronaphthalene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less common, derivatives of naphthalene compounds are often explored for their potential biological activities.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-fluoronaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: Similar structure but lacks the fluorine atom, making it less reactive in certain coupling reactions.
2-Bromonaphthalene: Bromine is positioned at the second position, leading to different reactivity and applications.
1-Iodonaphthalene: Contains an iodine atom instead of bromine, which can influence its reactivity in substitution and coupling reactions.
Uniqueness: 1-Bromo-8-fluoronaphthalene is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and selectivity in various chemical reactions. The fluorine atom can also influence the electronic properties of the compound, making it valuable in specific synthetic applications .
Eigenschaften
IUPAC Name |
1-bromo-8-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEZWVDQUSOSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592028 | |
| Record name | 1-Bromo-8-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33718-15-9 | |
| Record name | 1-Bromo-8-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


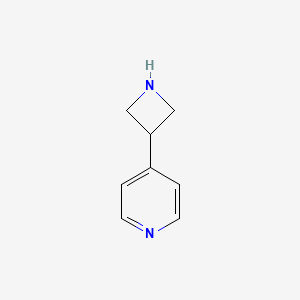
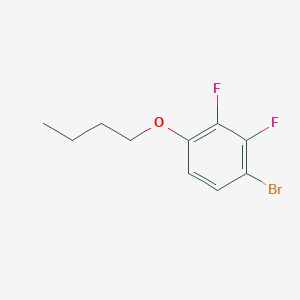
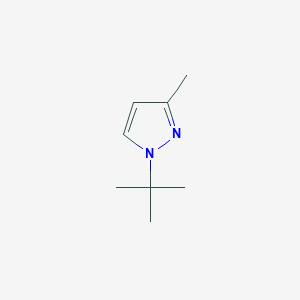
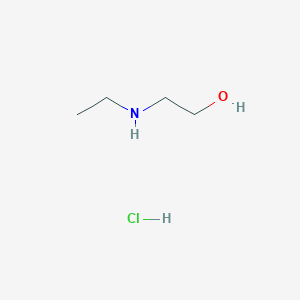
![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)
